4,5-Dimethoxy-2-nitrobenzyl cyclic amp

Vue d'ensemble

Description

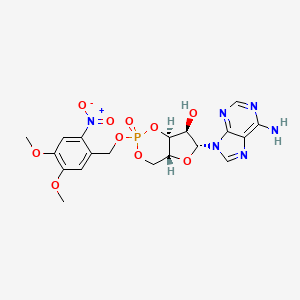

4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate is a synthetic molecule known for its role as an activator of protein kinase A. This compound is physiologically inert until it is irradiated with light, at which point it releases free cyclic adenosine monophosphate, leading to an intracellular increase in cyclic adenosine monophosphate concentration .

Méthodes De Préparation

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate typically involves the use of 4,5-Dimethoxy-2-nitrobenzyl bromide as a key intermediate. The preparation process includes the following steps:

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide: This is achieved by brominating 4,5-Dimethoxy-2-nitrobenzyl alcohol using a brominating agent such as phosphorus tribromide under controlled conditions.

Formation of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate: The bromide intermediate is then reacted with cyclic adenosine monophosphate in the presence of a base to form the final product.

Analyse Des Réactions Chimiques

4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Photolysis and Signal Transduction Studies

One of the primary applications of DNMB-cAMP is in the study of signal transduction mechanisms. The compound can be used to release cAMP upon exposure to UV light, allowing for the investigation of cAMP-dependent pathways in real-time.

- Case Study : In a study examining exocytosis regulation, DNMB-cAMP was utilized to induce rapid increases in intracellular calcium levels through photolysis. This approach enabled researchers to monitor the dynamics of calcium signaling in live cells, providing insights into the mechanisms underlying exocytosis .

Caged Compounds for Neurobiology

DNMB-cAMP serves as a valuable tool in neurobiology, particularly for studying neurotransmitter release and synaptic plasticity. By controlling the timing of cAMP release, researchers can investigate its role in synaptic transmission and neuronal excitability.

- Case Study : Research involving cyclic nucleotide-gated ion channels demonstrated that photoreleased cAMP could activate these channels effectively, facilitating the study of their physiological roles in neurons .

Development of Caged Compounds for Drug Discovery

The synthesis of DNMB-cAMP has paved the way for the development of other caged compounds that can modulate various biological processes.

- Application : Researchers have synthesized derivatives like 4,5-dimethoxy-2-nitrobenzyl 8-Br-cAMP, which are used to study specific receptor interactions and signaling pathways . These compounds are instrumental in drug discovery efforts targeting cyclic nucleotide signaling.

Data Table: Comparative Analysis of Caged Compounds

| Compound Name | Release Mechanism | Target Pathway | Application Area |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl cyclic AMP | Photolysis | cAMP-dependent pathways | Neurobiology |

| 4,5-Dimethoxy-2-nitrobenzyl 8-Br-cAMP | Photolysis | CNG ion channels | Drug discovery |

| 4,5-Dimethoxy-2-nitrobenzyl 8-Br-cGMP | Photolysis | cGMP-dependent pathways | Signal transduction studies |

Mécanisme D'action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate involves the release of cyclic adenosine monophosphate upon exposure to light. This release leads to an increase in intracellular cyclic adenosine monophosphate concentration, which in turn activates protein kinase A. Protein kinase A then phosphorylates various target proteins, leading to a cascade of cellular responses .

Comparaison Avec Des Composés Similaires

4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate is unique due to its photolabile nature and its ability to release cyclic adenosine monophosphate upon irradiation. Similar compounds include:

4,5-Dimethoxy-2-nitrobenzyl alcohol: Used as a precursor in the synthesis of the cyclic adenosine monophosphate derivative.

4,5-Dimethoxy-2-nitrobenzyl bromide: Another precursor used in the synthesis process.

4,5-Dimethoxy-2-nitrobenzyl methacrylate: Used in the synthesis of photolabile polymers.

These compounds share the photolabile 4,5-Dimethoxy-2-nitrobenzyl group, but differ in their specific applications and the molecules they protect or release upon irradiation.

Propriétés

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N6O10P/c1-30-11-3-9(10(25(27)28)4-12(11)31-2)5-32-36(29)33-6-13-16(35-36)15(26)19(34-13)24-8-23-14-17(20)21-7-22-18(14)24/h3-4,7-8,13,15-16,19,26H,5-6H2,1-2H3,(H2,20,21,22)/t13-,15-,16-,19-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFFGJVBHVWTLX-QJGNXNGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N6O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919252 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92313-25-2 | |

| Record name | 4,5-Dimethoxy-2-nitrobenzyl cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092313252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.